Tuberoside E

CAS No.:

Cat. No.: VC1853097

Molecular Formula: C45H74O18

Molecular Weight: 903.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C45H74O18 |

|---|---|

| Molecular Weight | 903.1 g/mol |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

| Standard InChI | InChI=1S/C45H74O18/c1-18-8-11-45(56-17-18)19(2)30-27(63-45)13-24-22-7-6-21-12-26(25(48)14-44(21,5)23(22)9-10-43(24,30)4)58-42-39(62-41-36(54)34(52)32(50)28(15-46)59-41)37(55)38(29(16-47)60-42)61-40-35(53)33(51)31(49)20(3)57-40/h18-42,46-55H,6-17H2,1-5H3/t18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 |

| Standard InChI Key | ZRLYJZWJVVMIHO-GGJFAVENSA-N |

| Isomeric SMILES | C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)C)C)C)OC1 |

| Canonical SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C)C)OC1 |

Introduction

Chemical Properties and Identification

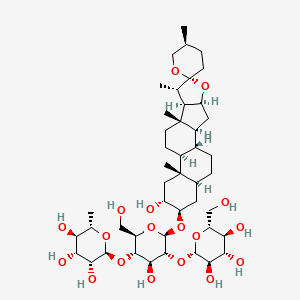

Tuberoside E is a complex steroidal glycoside with significant structural features characteristic of spirostanol saponins. It possesses multiple sugar moieties attached to a steroidal aglycone through glycosidic linkages.

Basic Chemical Information

The fundamental chemical properties of Tuberoside E are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C₄₅H₇₄O₁₈ |

| Average Molecular Mass | 903.058 g/mol |

| Monoisotopic Mass | 902.488 g/mol |

| CAS Registry Number | 234771-07-4 |

| IUPAC Name | 2-{[4-hydroxy-2-(hydroxymethyl)-6-{5,7',9',13'-tetramethyl-5'-oxaspiro[oxane-2,6'-pentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane]-15'-oloxy}-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]oxy}-6-methyloxane-3,4,5-triol |

The chemical structure of Tuberoside E features a spirostane skeleton with hydroxyl groups at C-2α and C-3β positions, and a complex trisaccharide moiety attached at the C-3 position .

Spectroscopic Identifiers

For analytical identification purposes, the following spectroscopic identifiers are useful:

| Identifier Type | Value |

|---|---|

| SMILES | CC1C2C(CC3C4CCC5CC(OC6OC(CO)C(OC7OC(C)C(O)C(O)C7O)C(O)C6OC6OC(CO)C(O)C(O)C6O)C(O)CC5(C)C4CCC23C)OC11CCC(C)CO1 |

| InChI | InChI=1S/C45H74O18/c1-18-8-11-45(56-17-18)19(2)30-27(63-45)13-24-22-7-6-21-12-26(25(48)14-44(21,5)23(22)9-10-43(24,30)4)58-42-39(62-41-36(54)34(52)32(50)28(15-46)59-41)37(55)38(29(16-47)60-42)61-40-35(53)33(51)31(49)20(3)57-40/h18-42,46-55H,6-17H2,1-5H3 |

| InChI Key | ZRLYJZWJVVMIHO-UHFFFAOYSA-N |

Mass Spectrometry Data

Mass spectrometry data for Tuberoside E reveal distinctive fragmentation patterns that assist in its identification. The predicted collision cross-section values for different adducts are presented in Table 2:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 903.49478 | 291.6 |

| [M+Na]⁺ | 925.47672 | 289.0 |

| [M+NH₄]⁺ | 920.52132 | 289.8 |

| [M+K]⁺ | 941.45066 | 297.9 |

| [M-H]⁻ | 901.48022 | 284.1 |

| [M+Na-2H]⁻ | 923.46217 | 303.9 |

These collision cross-section values are valuable for identification using ion mobility-mass spectrometry techniques .

Natural Sources and Isolation

Botanical Origin

Tuberoside E has been primarily isolated from Allium tuberosum (Chinese chives or garlic chives), a member of the Amaryllidaceae family . This plant is widely cultivated in East and Southeast Asia for culinary purposes and has been used in traditional medicine for various health conditions .

Distribution in Plant Tissues

Within A. tuberosum, Tuberoside E is predominantly found in the seeds, where it exists alongside other steroidal saponins with related structures . The concentration of Tuberoside E varies based on growth conditions, harvesting time, and extraction methods.

Extraction and Isolation Techniques

The isolation of Tuberoside E typically involves:

-

Initial extraction of plant material (seeds) using methanol or ethanol

-

Partitioning between water and organic solvents (often n-butanol)

-

Chromatographic separation using silica gel column chromatography

-

Further purification using reversed-phase HPLC

The isolated compound is then characterized using spectroscopic methods including NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Structural Characterization

Core Structure

Tuberoside E belongs to the spirostanol saponin family, featuring a characteristic 5α-spirostane skeleton. The aglycone portion has been identified as (25S)-5α-spirostan-2α,3β-diol, with hydroxyl groups at the C-2α and C-3β positions .

Glycosidic Portion

The sugar moiety of Tuberoside E consists of a trisaccharide chain attached to the C-3 position of the aglycone. Based on spectroscopic data and chemical reactions, the sugar sequence has been established as:

3-O-β-D-glucopyranosyl-(1→2)-O-[α-L-rhamnopyranosyl-(1→4)]-O-β-D-glucopyranoside .

Structural Comparison with Related Compounds

Tuberoside E is one of several structurally related steroidal saponins isolated from A. tuberosum. Table 3 presents a comparison of Tuberoside E with some of these related compounds:

Other spirostanol saponins with related structures isolated from A. tuberosum include compounds with various hydroxylation patterns on the steroidal backbone, such as (25S)-5β-spirostane-2β,3β-diol, (25S)-5β-spirostane-3β,6α-diol (25-epi-ruizgenin), and (25S)-5α-spirostane-2α,3β,27-triol .

Analytical Methods for Detection

HPLC/MS Analysis

High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) represents the primary analytical method for detecting and quantifying Tuberoside E in plant materials. Typical HPLC/MS parameters for Tuberoside E analysis include:

| Parameter | Value |

|---|---|

| Retention Time | ~19.5 minutes (varies with method) |

| ESI-HRMS (m/z) | 903.5 [M+H]⁺ |

| Common Mobile Phases | Acetonitrile/water gradients with 0.1% formic acid |

| Detection | Positive ion mode ESI-MS |

In a reported HPLC/MS analysis of plant material, Tuberoside E was detected with an m/z of 903.5 [M+H]⁺ .

NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy, including ¹H-NMR, ¹³C-NMR, and 2D techniques (COSY, HSQC, HMBC, NOESY), is essential for structural elucidation of Tuberoside E. Key NMR signals include:

-

Characteristic signals for the spirostane skeleton

-

Anomeric proton signals for the three sugar moieties

-

Diagnostic signals for the 2α,3β-diol configuration on the aglycone

The complete structure elucidation requires comprehensive analysis of these spectral data combined with chemical degradation studies .

Research Status and Future Perspectives

Current Research Status

Research on Tuberoside E specifically remains relatively limited compared to more extensively studied saponins. The current body of literature focuses primarily on:

-

Isolation and structural characterization

-

Analytical method development for detection

-

Classification within the broader context of Allium phytochemistry

Future Research Directions

Several promising research directions for Tuberoside E include:

-

Comprehensive biological activity screening to determine specific pharmacological properties

-

Structure-activity relationship studies comparing Tuberoside E with other steroidal saponins

-

Investigation of potential synergistic effects with other bioactive compounds from A. tuberosum

-

Development of semi-synthetic derivatives with enhanced bioactivities or pharmacokinetic properties

-

Exploration of sustainable production methods, including plant tissue culture or enzymatic synthesis approaches

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume